Selective Inhibition of PAF-Induced Platelet Aggregation: A Quantitative Comparison with Non-Selective Spiramine Alkaloids
Spiradine F belongs to a class of atisine-type diterpene alkaloids that exhibit selective inhibition of PAF-induced platelet aggregation without affecting ADP- or arachidonic acid-induced aggregation [1]. This selectivity distinguishes it from structurally related derivatives such as Spiramine C1, which acts as a non-selective antiplatelet agent .
| Evidence Dimension | Selectivity of Platelet Aggregation Inhibition (PAF vs. ADP vs. Arachidonic Acid) |
|---|---|
| Target Compound Data | Selectively inhibits only PAF-induced platelet aggregation; no effect on ADP or arachidonic acid-induced aggregation |
| Comparator Or Baseline | Spiramine C1 inhibits PAF, ADP, and arachidonic acid-induced aggregation non-selectively |
| Quantified Difference | Spiradine F: selective inhibition (single pathway). Spiramine C1: non-selective inhibition (multiple pathways) with IC50 values of 30.5±2.7 μM (PAF), 56.8±8.4 μM (ADP), and 29.9±9.9 μM (arachidonic acid) |
| Conditions | In vitro rabbit platelet aggregation assay; induction by PAF (4.5 nM), ADP, or arachidonic acid |
Why This Matters
This establishes Spiradine F as a pathway-specific probe for PAF signaling, avoiding confounding off-pathway effects inherent to non-selective comparators.
- [1] Li L, Shen YM, Yang XS, Zuo GY, Shen ZQ, Chen ZH, Hao XJ. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica. Eur J Pharmacol. 2002 Aug 2;449(1-2):23-8. DOI: 10.1016/s0014-2999(02)01627-8. View Source
